6-Brom-3-formylchromon

Übersicht

Beschreibung

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (6-Br-4-oxo-4H-chromene-3-carbaldehyde) is a versatile organic compound with a wide range of applications in the fields of chemistry and biology. It is a brominated chromene derivative, which is an important class of compounds that can be used as building blocks for the synthesis of various organic compounds. 6-Br-4-oxo-4H-chromene-3-carbaldehyde has been studied for its potential applications in the synthesis of drugs and other compounds of biological importance. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 6-Br-4-oxo-4H-chromene-3-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Umkehrung der Multidrug-Resistenz

6-Brom-3-formylchromon: wurde in pharmakologischen Studien verwendet, um sein Potenzial bei der Umkehrung der Multidrug-Resistenz (MDR) zu untersuchen. Diese Verbindung hat sich als vielversprechend erwiesen, um die Wirksamkeit von Chemotherapeutika gegen resistente Krebszelllinien zu verbessern, indem sie die Funktion des humanen MDR1-Gens moduliert .

Biochemie: Zytotoxische Aktivität

In der biochemischen Forschung wurde This compound auf seine zytotoxische Aktivität gegenüber normalen und Tumorzellen getestet. Seine Fähigkeit, Zelltod zu induzieren, macht es zu einer wertvollen Verbindung für die Untersuchung der Krebszellbiologie und potenzieller therapeutischer Interventionen .

Medizinische Chemie: Synthese von Sulfonamiden

Medizinische Chemiker haben die Verwendung von This compound bei der Synthese von Chromon-haltigen Sulfonamiden untersucht. Diese Derivate sind aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, darunter antimikrobielle und entzündungshemmende Wirkungen, von Interesse .

Organische Synthese: Herstellung von Pyranothiazin-dionen

This compound: dient als Schlüsselreagenz in der organischen Synthese, insbesondere bei der Herstellung von 6′-Brompyranothiazin-4,7-dionen. Diese Verbindungen sind wichtig für die Herstellung neuer Moleküle mit potenziellen biologischen Aktivitäten .

Analytische Chemie: Chemische Analyse und Charakterisierung

In der analytischen Chemie wird This compound als Standard für die chemische Analyse und Charakterisierung verwendet. Seine klar definierte Struktur und seine Eigenschaften ermöglichen eine genaue Kalibrierung und Validierung analytischer Methoden .

Materialwissenschaft: Entwicklung neuer Materialien

Die einzigartige chemische Struktur der Verbindung ermöglicht ihre Anwendung in der Materialwissenschaft für die Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Forscher können seine Integration in fortschrittliche Materialien für verschiedene technologische Anwendungen untersuchen .

Umweltwissenschaften: Untersuchung der Umweltbelastung

This compound: kann auch innerhalb der Umweltwissenschaften untersucht werden, um sein Verhalten und seine Auswirkungen auf Ökosysteme zu verstehen. Seine Stabilität, sein Abbau und seine Wechselwirkung mit anderen Umweltverbindungen sind für Umweltchemiker von Interesse .

Hemmende Aktivität gegen Urease

Eine weitere bemerkenswerte Anwendung ist seine gemeldete hemmende Aktivität gegen Urease, ein Enzym, das die Hydrolyse von Harnstoff katalysiert. Diese Eigenschaft ist für die Forschung in der Landwirtschaft und Medizin von Bedeutung, wo die Urease-Aktivität ein Faktor ist .

Wirkmechanismus

Target of Action

The primary target of 6-Bromo-3-formylchromone is associated with the human MDR1 gene . The MDR1 gene, also known as ABCB1, encodes a protein called P-glycoprotein, which plays a crucial role in multidrug resistance in cancer cells .

Mode of Action

6-Bromo-3-formylchromone has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene

Biochemical Pathways

Its role in reversing multidrug resistance suggests it may influence the activity of p-glycoprotein, a protein that pumps various drugs and other substances out of cells and is encoded by the mdr1 gene .

Result of Action

In vivo cytotoxic activity of 6-Bromo-3-formylchromone against normal and tumor cells has been tested . It has been found to be a suitable reagent used in studies to investigate the reversal of multidrug resistance in certain cancer cells .

Biochemische Analyse

Biochemical Properties

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to different biological outcomes .

Dosage Effects in Animal Models

The effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are important for determining safe and effective dosage ranges .

Metabolic Pathways

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcription factors .

Subcellular Localization

The subcellular localization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis .

Eigenschaften

IUPAC Name |

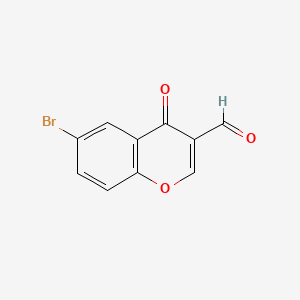

6-bromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEZXSJBHMOQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346713 | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52817-12-6 | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antibacterial and antibiofilm properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?

A: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, also known as 6-Bromo-3-formylchromone, exhibits significant antibacterial and antibiofilm activities against Vibrio species, particularly Vibrio parahaemolyticus and Vibrio harveyi. Studies show it effectively inhibits planktonic cell growth with a minimum inhibitory concentration (MIC) of 20 µg/mL []. It also demonstrates dose-dependent inhibition of biofilm formation, impacting bacterial motility, protease activity, and other virulence factors [].

Q2: How does 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde interact with bacteria at the molecular level?

A: Research suggests that 6-Bromo-3-formylchromone targets quorum sensing and biofilm formation by inhibiting the expression of genes like luxS and opaR in Vibrio parahaemolyticus []. It also appears to impact bacterial pathogenicity by downregulating the tdh gene and may affect membrane integrity by influencing the vmrA gene [].

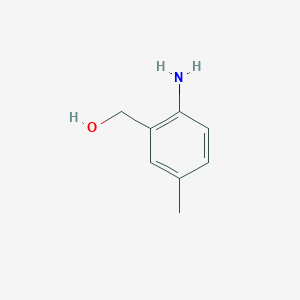

Q3: What is the structural characterization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?

A: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a brominated 3-formylchromone derivative. Its molecular formula is C10H5BrO3 []. Structurally, the non-hydrogen atoms in the molecule lie almost within the same plane. The crystal structure reveals halogen bonds (Br⋯O) linking the molecules, which are further assembled into layers through π–π stacking interactions [].

Q4: Have there been any computational studies on 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?

A: Yes, density functional theory (DFT) calculations have been used to investigate the structural, energetic, and electronic properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde []. These studies provide insights into the molecule's HOMO-LUMO gap, molecular electrostatic potential, and atomic charges, aiding in understanding its reactivity and interactions [].

Q5: What are the potential toxicological concerns associated with 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?

A: While 6-Bromo-3-formylchromone shows promising antibacterial activity, preliminary toxicity assessments indicate potential concerns. Seed germination and Caenorhabditis elegans models suggest that it might have moderate toxicity at 50 µg/mL. Notably, concentrations between 20-100 µg/mL proved toxic to nematodes []. Further research is crucial to fully elucidate its safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)